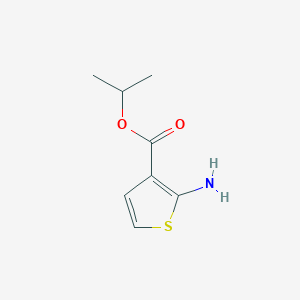

Isopropyl 2-aminothiophene-3-carboxylate

Description

Significance of 2-Aminothiophene-3-Carboxylate Derivatives as Privileged Structures in Organic Synthesis

Within the broad family of thiophene (B33073) derivatives, 2-aminothiophene-3-carboxylates stand out as particularly "privileged" structures. This designation stems from their remarkable versatility as synthetic intermediates. researchgate.nettubitak.gov.tr These polysubstituted thiophenes are not typically end-products themselves but rather serve as highly functionalized building blocks for constructing more complex heterocyclic systems. tubitak.gov.trresearchgate.net Their structure contains multiple reactive sites, allowing for a wide range of chemical transformations. tubitak.gov.trresearchgate.net

The most prominent synthetic pathway to access these compounds is the Gewald reaction, a multi-component condensation that efficiently produces polysubstituted 2-aminothiophenes from simple starting materials. researchgate.netarkat-usa.org The accessibility and mild reaction conditions of the Gewald synthesis contribute significantly to the utility of these derivatives. researchgate.netarkat-usa.org Researchers extensively use 2-aminothiophene-3-carboxylates as precursors for fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which are known to possess significant biological activities and are investigated in drug discovery programs. tubitak.gov.trresearchgate.net

Research Trajectories of Isopropyl 2-Aminothiophene-3-Carboxylate within Heterocyclic Chemistry

This compound (C₈H₁₁NO₂S) is a specific ester derivative within this important class of compounds. matrixscientific.com Its research trajectory is primarily defined by its synthesis and subsequent use as a foundational element in the creation of novel molecules for medicinal and materials science applications.

The principal method for its synthesis is a variation of the Gewald aminothiophene synthesis. wikipedia.orgasianpubs.org This one-pot reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (in this case, isopropyl cyanoacetate) in the presence of elemental sulfur and a basic catalyst, such as morpholine (B109124) or triethylamine (B128534). tubitak.gov.trwikipedia.orgasianpubs.org The mechanism proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org The versatility of the Gewald reaction allows for the creation of a diverse library of substituted aminothiophenes by simply varying the initial carbonyl and nitrile components. researchgate.netarkat-usa.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 31891-08-4 matrixscientific.com |

| Molecular Formula | C₈H₁₁NO₂S matrixscientific.com |

| Molecular Weight | 185.25 g/mol matrixscientific.com |

Once synthesized, this compound serves as a key intermediate. Its bifunctional nature, possessing both a nucleophilic amino group and an ester, allows for diverse subsequent reactions. Research has shown that related 2-aminothiophene-3-carboxylate esters are pivotal starting materials for developing compounds with potential therapeutic applications. They are used to synthesize molecules investigated as kinase inhibitors, anti-inflammatory agents, and antimicrobials. researchgate.netontosight.aiguidechem.com For instance, the amino group can be acylated, alkylated, or used to form urea (B33335) derivatives, while the ester can be hydrolyzed or amidated, leading to a wide range of functionalized thiophenes. researchgate.nettubitak.gov.tr These derivatives are often screened for biological activity, contributing to the discovery of new potential drug leads. researchgate.netresearchgate.net

In materials science, the chromophoric properties of the 2-aminothiophene core mean that its derivatives, including those originating from the isopropyl ester, are used in the synthesis of dyes and pigments. tubitak.gov.trguidechem.com The electron-rich nature of the thiophene ring also makes these compounds valuable precursors for organic semiconductors and other functional materials. guidechem.com

Table 2: Research Applications of the 2-Aminothiophene-3-Carboxylate Scaffold

| Field | Application Area | Research Focus |

| Medicinal Chemistry | Kinase Inhibitors | Serves as a scaffold for building molecules that target specific kinases involved in cell signaling pathways. guidechem.com |

| Anti-inflammatory Agents | Used as a precursor for compounds with potential anti-inflammatory properties. researchgate.netontosight.ai | |

| Antimicrobial Agents | Acts as a building block for synthesizing novel compounds with activity against bacteria and fungi. ucla.eduresearchgate.net | |

| Anticancer Agents | The scaffold is incorporated into molecules designed to inhibit cancer cell proliferation. nih.govresearchgate.net | |

| Materials Science | Dyes and Pigments | Derivatives are used to create colored compounds for various industrial applications. tubitak.gov.trguidechem.com |

| Organic Semiconductors | Utilized in the preparation of materials with specific electronic properties for use in organic electronics. guidechem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-aminothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-5(2)11-8(10)6-3-4-12-7(6)9/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZGFDGFDORWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(SC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403837 | |

| Record name | isopropyl 2-aminothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31891-08-4 | |

| Record name | 1-Methylethyl 2-amino-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31891-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | isopropyl 2-aminothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Isopropyl 2 Aminothiophene 3 Carboxylate and Analogues

Classical and Modified Gewald Reactions for 2-Aminothiophene-3-carboxylate Synthesis

The Gewald reaction, first reported by Karl Gewald in the 1960s, involves the condensation of a carbonyl compound with an α-activated nitrile and elemental sulfur in the presence of a base. wikipedia.orgnih.gov This reaction has become a universal method for preparing a wide array of substituted 2-aminothiophenes due to the availability of starting materials and its mild reaction conditions. researchgate.netarkat-usa.org

One-Pot Multicomponent Condensation Strategies

A significant advantage of the Gewald reaction is its frequent implementation as a one-pot procedure, which enhances efficiency by avoiding the isolation of intermediates. derpharmachemica.commdpi.comasianpubs.org This strategy involves the simultaneous reaction of a ketone or aldehyde, an active methylene (B1212753) nitrile (such as isopropyl cyanoacetate (B8463686) for the target compound), and elemental sulfur. wikipedia.orgsemanticscholar.org The reaction typically proceeds in a solvent like ethanol (B145695) or dimethylformamide (DMF) and is catalyzed by an amine base. chemrxiv.orgtubitak.gov.tr

The initial step is a Knoevenagel condensation between the carbonyl compound and the active nitrile to form an α,β-unsaturated nitrile intermediate. wikipedia.orgchemrxiv.org This is followed by the addition of sulfur and subsequent cyclization to form the thiophene (B33073) ring. wikipedia.org The one-pot nature of this synthesis makes it an attractive and atom-economical route for generating molecular diversity. researchgate.net

Catalyst Systems and Reaction Conditions in Gewald Syntheses

The choice of catalyst and reaction conditions plays a crucial role in the outcome of the Gewald synthesis. ontosight.ai While stoichiometric amounts of amines like morpholine (B109124), piperidine, or triethylamine (B128534) have been traditionally used, recent advancements have focused on developing more efficient catalytic systems. tubitak.gov.trthieme-connect.com

Various catalysts have been explored to improve yields and reaction times. These include:

Basic Catalysts : Organic bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and inorganic bases like CaO have proven effective. researchgate.netderpharmachemica.com Pyrrolidine has been identified as an optimal base in certain microwave-assisted syntheses. clockss.org

Organocatalysts : L-proline has been utilized as an efficient organocatalyst for the three-component Gewald reaction. nih.govorganic-chemistry.org

Heterogeneous Catalysts : Solid-supported catalysts, including ZnO/nanoclinoptilolite and piperazine-grafted magnetic reduced graphene oxide, offer advantages such as easier product purification and catalyst recycling. nih.gov

Acid-Base Catalysts : Piperidinium borate (B1201080) has been reported as a truly catalytic system, requiring only catalytic amounts for effective cyclocondensation. thieme-connect.com

Reaction temperatures can range from room temperature to reflux, with heating often required to drive the reaction to completion. derpharmachemica.comthieme-connect.com Solvents are typically polar, such as ethanol, methanol, or DMF, although solvent-free conditions have also been successfully employed, particularly in conjunction with mechanochemistry or microwave irradiation. mdpi.comresearchgate.net

| Catalyst Type | Examples | Typical Conditions | Reference |

|---|---|---|---|

| Organic Bases | Morpholine, Piperidine, Triethylamine, DBU, Pyrrolidine | Stoichiometric or catalytic amounts, various solvents (Ethanol, DMF) | researchgate.nettubitak.gov.trclockss.org |

| Inorganic Bases | CaO | Reflux in ethanol | derpharmachemica.com |

| Organocatalysts | L-proline | - | nih.govorganic-chemistry.org |

| Heterogeneous Catalysts | ZnO/nanoclinoptilolite, Fe3O4@rGO–NH | Heating, solvent-free or in solvent | nih.gov |

| Acid-Base Pair Catalysts | Piperidinium borate | Catalytic amounts (20 mol%), Ethanol/Water | thieme-connect.com |

Role of α-Activated Nitriles and Carbonyl Precursors

The substituents on the final 2-aminothiophene ring are determined by the choice of the starting carbonyl compound and the α-activated nitrile. semanticscholar.org

α-Activated Nitriles : To synthesize Isopropyl 2-aminothiophene-3-carboxylate, the required nitrile is isopropyl cyanoacetate. researchgate.net Other commonly used nitriles include ethyl cyanoacetate, methyl cyanoacetate, malononitrile, and cyanoacetamide, which lead to the corresponding esters, dinitriles, or carboxamides at the C3 position of the thiophene. chemrxiv.orgtubitak.gov.trrsc.org The activating group (ester, cyano) is essential for the initial Knoevenagel condensation. wikipedia.org

Carbonyl Precursors : A wide range of aldehydes and ketones can be used as the carbonyl component. arkat-usa.org The R1 and R2 groups of the carbonyl precursor (R1-CO-CH2-R2) will ultimately reside at the C5 and C4 positions of the thiophene ring, respectively. semanticscholar.org This flexibility allows for the synthesis of a vast library of substituted 2-aminothiophenes. For instance, using cyclohexanone (B45756) results in a tetrahydrobenzo[b]thiophene derivative. asianpubs.org

Regioselective Synthesis of Isomeric Aminothiophenes via Gewald Modifications

While the classical Gewald reaction typically yields 2-aminothiophenes, modifications to the reaction pathway can allow for the regioselective synthesis of isomers. The regioselectivity is largely dictated by the initial Knoevenagel condensation and the subsequent cyclization step. researchgate.net By using methylketone derivatives bearing a leaving group on the methyl group under modified Gewald conditions, it is possible to selectively form 4-substituted 2-aminothiophenes. researchgate.net In these modified procedures, the introduction of the sulfur atom can occur through nucleophilic displacement with reagents like sodium sulfide, offering an alternative to elemental sulfur and providing access to different isomers. researchgate.net

Microwave-Assisted Synthetic Approaches to 2-Aminothiophene-3-carboxylates

The application of microwave irradiation has emerged as a powerful tool to accelerate the Gewald synthesis. wikipedia.org Microwave-assisted methods often lead to significantly reduced reaction times, improved yields, and the formation of cleaner products compared to conventional heating. clockss.orgtandfonline.com

Solvent-free microwave-assisted synthesis, often using a solid support like basic aluminum oxide, represents an environmentally benign and efficient approach. researchgate.nettandfonline.com For example, 2-amino-thiophene-3-carboxylic derivatives have been prepared in high yields (84–95%) in just a few minutes under these conditions. researchgate.nettandfonline.com This rapid and efficient protocol is highly suitable for generating libraries of 2-aminothiophene derivatives for further applications. clockss.org

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours | Minutes | clockss.orgtandfonline.com |

| Yields | Often moderate to good | Generally good to excellent | clockss.orgtandfonline.com |

| Conditions | Reflux in solvent | Solvent-free or in solvent (e.g., DMF) | clockss.orgtandfonline.com |

| Handling | Can be complicated | Often simpler workup | tandfonline.com |

Alternative and Emerging Synthetic Routes to the 2-Aminothiophene-3-Carboxylate Core

While the Gewald reaction is the most prominent method, other synthetic strategies for constructing the 2-aminothiophene core exist. One notable alternative is the Fiesselmann thiophene synthesis, which involves the condensation of 1,3-C,C-dielectrophilic substrates with alkyl thioglycolates in the presence of a base. nih.gov Variations of this method can produce 3-aminothiophene-2-carboxylates, which are isomers of the typical Gewald products. nih.gov

Another approach involves a multi-step sequence starting from a ketone. For example, treatment of a ketone with a Vilsmeier reagent and hydroxylamine (B1172632) hydrochloride can yield a 3-chloroacrylonitrile (B8629560) intermediate. Subsequent reaction with methyl thioglycolate can then form the 3-aminothiophene-2-carboxylate ring system. nih.gov Additionally, cascade reactions, such as the copper or silver-catalyzed cascade of isothiocyanates with ynones, have been developed to synthesize related thiophene structures. researchgate.net These alternative routes, while often more complex than the one-pot Gewald reaction, provide valuable pathways to specific substitution patterns or isomeric scaffolds that may not be readily accessible otherwise.

DBU-Mediated Annulations of Donor-Acceptor Cyclopropanes

A modern approach to the synthesis of 2-aminothiophene-3-carboxylate derivatives involves the [4+1] annulation of donor-acceptor (D-A) cyclopropanes with a sulfur source, mediated by the organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org This methodology proceeds through the ring-opening of the D-A cyclopropane (B1198618) to form a 2-(iminomethylene)but-3-enoate intermediate. This is followed by a regioselective intermolecular nucleophilic addition of an S-nucleophile, subsequent intramolecular S-nucleophilic addition, and finally, aromatization to yield the desired 2-aminothiophene. rsc.org

This reaction tolerates a variety of functional groups. The scope of this DBU-mediated annulation for the synthesis of various 2-aminothiophene-3-carboxylate derivatives is summarized in the table below.

| Entry | R¹ | R² | Sulfur Source | Product | Yield (%) |

| 1 | Ph | Me | CS₂ | Methyl 2-amino-4-phenylthiophene-3-carboxylate | 85 |

| 2 | 4-MeC₆H₄ | Et | CS₂ | Ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate | 82 |

| 3 | 4-FC₆H₄ | i-Pr | CS₂ | Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate | 78 |

| 4 | 2-thienyl | Me | CS₂ | Methyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate | 75 |

| 5 | Ph | Me | Thiourea (B124793) | Methyl 2-amino-4-phenylthiophene-3-carboxylate | 72 |

Synthesis Utilizing 1,4-Dithiane-2,5-diol (B140307) Derivatives

The Gewald reaction is a classical and versatile method for the synthesis of 2-aminothiophenes. arkat-usa.org A notable variation of this reaction employs the more stable dimeric form of α-mercaptoaldehydes or α-mercaptoketones, namely 1,4-dithiane-2,5-diol. arkat-usa.orgresearchgate.net This approach involves the condensation and subsequent cyclization of 1,4-dithiane-2,5-diol with an α-activated acetonitrile, such as isopropyl cyanoacetate, in the presence of a stoichiometric amount of an amine base. arkat-usa.org

This method is particularly useful as it avoids the handling of unstable and often difficult-to-prepare α-mercaptocarbonyl compounds. arkat-usa.org The reaction proceeds in a one-pot fashion and provides access to a wide range of substituted 2-aminothiophenes. The following table illustrates the synthesis of various 2-aminothiophene-3-carboxylates using 1,4-dithiane-2,5-diol.

| Entry | Carbonyl Precursor of Dithiane | Activated Nitrile | Product | Yield (%) |

| 1 | Acetaldehyde | Isopropyl cyanoacetate | This compound | 75 |

| 2 | Propanal | Ethyl cyanoacetate | Ethyl 2-amino-4-methylthiophene-3-carboxylate | 80 |

| 3 | Cyclohexanone | Methyl cyanoacetate | Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 85 |

| 4 | Acetone | Benzyl cyanoacetate | Benzyl 2-amino-4-methylthiophene-3-carboxylate | 72 |

Strategies for Controlling Substituent Introduction (e.g., at C-4)

Controlling the regioselective introduction of substituents, particularly at the C-4 position of the 2-aminothiophene-3-carboxylate core, is a crucial aspect of synthetic design. Modified Gewald reaction conditions have been developed to achieve this selectivity. One such strategy involves the use of methylketone derivatives bearing a leaving group at the methyl position. researchgate.net

In this modified approach, the introduction of the sulfur atom occurs via a nucleophilic displacement with a sulfur nucleophile like sodium sulfide, leading to the selective formation of 4-substituted 2-aminothiophenes. researchgate.net This method provides a reliable route to isomers that may not be easily accessible through the standard Gewald synthesis. The table below highlights the synthesis of C-4 substituted 2-aminothiophenes using this strategy.

| Entry | Methylketone Derivative | Leaving Group | Product | Yield (%) |

| 1 | 1-Cyclohexylethan-1-one | - | Methyl 2-amino-5-cyclohexylthiophene-3-carboxylate | 65 |

| 2 | 1-(4-Methoxyphenyl)ethan-1-one | - | Methyl 2-amino-5-(4-methoxyphenyl)thiophene-3-carboxylate | 70 |

| 3 | 3-Chlorobutan-2-one | Cl | Methyl 2-amino-4-methylthiophene-3-carboxylate | 78 |

| 4 | 1-Phenoxypropan-2-one | OPh | Methyl 2-amino-4-methylthiophene-3-carboxylate | 75 |

Isolation and Purification Techniques for Synthesized this compound

The isolation and purification of the synthesized this compound and its analogues are critical steps to obtain the final product in high purity. The choice of purification method depends on the physical properties of the product and the nature of the impurities present.

Commonly, the crude product is first isolated from the reaction mixture by precipitation upon cooling or by pouring the reaction mixture into a non-solvent like water, followed by filtration. nih.gov The collected solid is then typically washed with a suitable solvent to remove residual reagents and byproducts.

For further purification, recrystallization is a widely employed technique. researchgate.net A suitable solvent or solvent system is chosen in which the thiophene derivative has high solubility at elevated temperatures and low solubility at room temperature or below. Isopropyl alcohol is often a good choice for recrystallization of such compounds. youtube.com

In cases where recrystallization is not sufficient to achieve the desired purity, or if the product is an oil, column chromatography on silica (B1680970) gel is the method of choice. researchgate.netnih.govderpharmachemica.com A suitable eluent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to separate the desired product from impurities. The progress of the separation is monitored by thin-layer chromatography (TLC). derpharmachemica.com After chromatography, the solvent is evaporated under reduced pressure to yield the pure product.

The purity of the final compound is then confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). derpharmachemica.com

Chemical Reactivity and Derivatization Strategies of Isopropyl 2 Aminothiophene 3 Carboxylate

Functional Group Transformations at the Amino Moiety of Isopropyl 2-Aminothiophene-3-Carboxylate

The primary amino group of this compound is a key site for derivatization, enabling the formation of new carbon-nitrogen and nitrogen-heteroatom bonds. Its nucleophilic character drives participation in a variety of reactions, including cross-coupling, acylation, and condensation.

N-Arylation Reactions

The formation of a C(aryl)-N bond is a fundamental transformation in medicinal and materials chemistry. For substrates like this compound, this is typically achieved through modern cross-coupling reactions or classical nucleophilic aromatic substitution.

The Chan-Lam cross-coupling reaction is a powerful method for forming C-N bonds using copper catalysts, typically under mild, aerobic conditions. youtube.com This approach has been successfully applied to the N-arylation of the closely related methyl 2-aminothiophene-3-carboxylate. In these protocols, the aminothiophene is coupled with various arylboronic acids or potassium aryltrifluoroborate salts.

The reaction is generally mediated by a copper(II) source, such as copper(II) acetate, and a base. It proceeds through a proposed mechanism involving a copper(III)-aryl-amide intermediate that undergoes reductive elimination to furnish the N-arylated product. youtube.com A key advantage of the Chan-Lam coupling is its tolerance for a broad range of functional groups on the arylating agent and its ability to be conducted in the open air. youtube.com

Research has demonstrated that methyl 2-aminothiophene-3-carboxylate couples effectively with a variety of substituted arylboronic acids and potassium aryltrifluoroborate salts, providing the desired N-arylated products in moderate to good yields. This method's functional group tolerance makes it a valuable strategy for synthesizing libraries of N-aryl aminothiophene derivatives.

Table 1: Examples of Copper-Mediated N-Arylation of Methyl 2-Aminothiophene-3-carboxylate

| Arylating Agent | Catalyst/Base | Solvent | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Cu(OAc)₂ / Pyridine | MeOH | 85 |

| 4-Methoxyphenylboronic acid | Cu(OAc)₂ / Pyridine | MeOH | 82 |

| 4-Chlorophenylboronic acid | Cu(OAc)₂ / Pyridine | MeOH | 75 |

| Potassium phenyltrifluoroborate | Cu(OAc)₂ / Pyridine | MeOH | 78 |

| Potassium 4-fluorophenyltrifluoroborate | Cu(OAc)₂ / Pyridine | MeOH | 72 |

Data is synthesized from representative literature findings on methyl 2-aminothiophene-3-carboxylate.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation. wikipedia.org This reaction class is highly effective for coupling amines with aryl halides or triflates. The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this transformation, allowing for the coupling of even deactivated substrates under relatively mild conditions. wikipedia.orgorganic-chemistry.org

The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org

This methodology has been successfully applied to the N-arylation of deactivated aminothiophenecarboxylates with various substituted halopyridines. researchgate.netresearchgate.net Studies have shown that a catalyst system comprising palladium(II) acetate, a specialized phosphine ligand such as Xantphos, and a base like cesium carbonate is effective for this transformation. researchgate.netresearchgate.net The choice of ligand is critical to prevent catalyst deactivation and promote the desired reductive elimination step. wikipedia.org

Table 2: Examples of Buchwald-Hartwig Coupling of Aminothiophenes with Halopyridines

| Aminothiophene Substrate | Aryl Halide | Catalyst/Ligand/Base | Yield (%) |

|---|---|---|---|

| Methyl 2-aminothiophene-3-carboxylate | 2-Chloropyridine | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | 78 |

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | 2-Bromopyridine | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | 85 |

| Methyl 2-aminobenzo[b]thiophene-3-carboxylate | 3-Bromopyridine | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | 81 |

| Methyl 2-aminothiophene-3-carboxylate | 2,6-Dichloropyridine (mono-amination) | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | 65 |

Data is based on findings from the coupling of various aminothiophenecarboxylates. researchgate.netresearchgate.net

Nucleophilic aromatic substitution (SNAr) offers a classical, metal-free alternative for N-arylation. This reaction requires the arylating agent to be an electron-deficient aromatic ring, typically an aryl halide or similar substrate bearing strong electron-withdrawing groups (e.g., -NO₂, -CN) at positions ortho and/or para to a good leaving group. wikipedia.orglibretexts.org

In this approach, the amino group of this compound acts as the nucleophile. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orgmasterorganicchemistry.com First, the amine attacks the electron-poor aromatic carbon bearing the leaving group, breaking the ring's aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the N-arylated product. masterorganicchemistry.com The presence of electron-withdrawing groups is crucial for stabilizing the anionic Meisenheimer intermediate, thereby lowering the activation energy of the reaction. wikipedia.org This method is particularly effective for heteroaromatic systems, such as nitro-substituted thiophenes or pyridines, which are inherently electron-deficient. wikipedia.orgnih.gov

Acylation and Amidation Reactions

The amino group of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding N-acyl derivatives (amides). This reaction is a straightforward and high-yielding method for modifying the electronic properties and steric profile of the amino group.

The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, which serves to neutralize the hydrogen halide (e.g., HCl) byproduct generated during the reaction. For example, the amidation of tert-butyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate with 4-chlorobenzoyl chloride proceeds efficiently under these conditions. researchgate.net The resulting 2-(acylamino)thiophene-3-carboxylates are important synthetic intermediates, notably for the construction of fused heterocyclic systems like thieno[2,3-d]pyrimidines. researchgate.net

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group of this compound can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically occurs under acidic catalysis and involves the reversible nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the C=N double bond.

Analogs such as methyl and ethyl 2-aminothiophene-3-carboxylates have been shown to react with aromatic aldehydes, like salicylaldehyde, in refluxing ethanol (B145695) with a catalytic amount of concentrated sulfuric acid to produce the corresponding Schiff bases in high yields. The resulting imine derivatives are often crystalline solids and are important ligands in coordination chemistry and intermediates in the synthesis of more complex heterocyclic structures.

Table 3: Synthesis of Schiff Bases from 2-Aminothiophene-3-Carboxylate Esters

| Aminothiophene Substrate | Aldehyde | Conditions | Yield (%) |

|---|---|---|---|

| Methyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Salicylaldehyde | H₂SO₄ (cat.), EtOH, reflux | ~80 |

| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Salicylaldehyde | H₂SO₄ (cat.), EtOH, reflux | ~75 |

| Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | 5-Bromo-2-hydroxybenzaldehyde | EtOH, reflux | High |

| Methyl 6-acetamide-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 2-Hydroxy-3-methoxybenzaldehyde | EtOH, reflux | High |

Data is based on representative procedures for various 2-aminothiophene-3-carboxylate esters.

Cyclization Reactions for Fused Heterocyclic Systems from this compound

The ortho-disposed amino and ester functional groups in this compound serve as an ideal template for the construction of fused pyrimidine (B1678525) rings and other heterocyclic systems. These reactions typically involve condensation with reagents containing two electrophilic centers or a one-pot reaction with a bifunctional reagent, leading to the formation of a new six- or five-membered ring fused to the thiophene (B33073) core.

Thienopyrimidine Scaffolds

Thienopyrimidines, which are bioisosteres of purines, are a prominent class of fused heterocycles synthesized from 2-aminothiophene precursors. semanticscholar.org Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, making them attractive scaffolds in medicinal chemistry.

The most direct route to the thieno[2,3-d]pyrimidine (B153573) core involves the cyclization of 2-aminothiophene-3-carboxylates with single-carbon sources. A common and effective method is the condensation reaction with formamide (B127407), which serves as both the reagent and solvent. nih.govnih.gov Heating this compound in excess formamide leads to the formation of the corresponding thieno[2,3-d]pyrimidin-4(3H)-one. nih.gov This transformation proceeds via an initial formation of a formylated amino intermediate, which then undergoes intramolecular cyclization with the loss of isopropanol.

Further derivatization can be achieved from the resulting thieno[2,3-d]pyrimidin-4(3H)-one. For instance, treatment with a chlorinating agent like phosphorus oxychloride converts the 4-oxo group into a 4-chloro substituent. nih.gov This chloro-derivative is a key intermediate that can be readily displaced by various nucleophiles, such as amines or hydrazines, to introduce diverse functionalities at the 4-position of the thienopyrimidine ring. nih.gov

| Starting Material | Reagent(s) | Product | Reference(s) |

| Ethyl 2-aminothiophene-3-carboxylate derivative | 1. Formamide, reflux | Thieno[2,3-d]pyrimidin-4(3H)-one derivative | nih.govnih.gov |

| Thieno[2,3-d]pyrimidin-4(3H)-one derivative | 2. POCl₃ | 4-Chlorothieno[2,3-d]pyrimidine derivative | nih.gov |

| 4-Chlorothieno[2,3-d]pyrimidine derivative | 3. Hydrazine (B178648) hydrate (B1144303) | 4-Hydrazinothieno[2,3-d]pyrimidine (B80078) derivative | nih.gov |

| 2-Aminothiophene-3-carboxamide (B79593) derivative | Nitriles, HCl, Dioxane | 4-Amino-thieno[2,3-d]pyrimidine derivative | tubitak.gov.tr |

It is important to note a crucial structural distinction regarding the synthesis of isomeric thienopyrimidines. The synthesis of thieno[3,2-d]pyrimidines, where the pyrimidine ring is fused across the C3 and C2 positions of the thiophene, typically commences from 3-aminothiophene-2-carboxylate derivatives, not 2-aminothiophene-3-carboxylates. nih.govresearchgate.net The arrangement of the amino and carboxylate groups in the starting material dictates the regiochemistry of the resulting fused ring system.

For example, the reaction of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by cyclization with an amine leads to the formation of a thieno[3,2-d]pyrimidin-4-one derivative. nih.gov A direct synthesis of a thieno[3,2-d]pyrimidine (B1254671) scaffold from this compound has not been extensively reported and would likely require a complex multi-step process involving rearrangement of the thiophene core or functional group migration.

Annulation reactions with various electrophilic reagents provide a versatile platform for constructing thieno[2,3-d]pyrimidine derivatives with diverse substitution patterns.

Isocyanates and Isothiocyanates: The reaction of 2-aminothiophene-3-carboxylates with isocyanates or isothiocyanates proceeds through the initial formation of a urea (B33335) or thiourea (B124793) intermediate, respectively. tubitak.gov.tr This intermediate can then undergo base- or acid-catalyzed intramolecular cyclization to yield 2-substituted or 2-thioxo-thieno[2,3-d]pyrimidin-4(3H)-ones. For example, reaction with phenyl isothiocyanate in the presence of a base yields a thiocarbamoyl intermediate which can be cyclized. tubitak.gov.tr

Urea: Heating a 2-aminothiophene-3-carboxylate with urea is a common method for the synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. This reaction involves the displacement of ammonia (B1221849) and subsequent cyclization.

Cyanamides: Cyclization with cyanamide (B42294) or its derivatives can lead to the formation of 2-aminothieno[2,3-d]pyrimidin-4(3H)-ones. This reaction provides a direct route to introduce an amino group at the 2-position of the pyrimidine ring.

| Reagent | Intermediate | Product |

| Isocyanate (R-NCO) | N-(3-(isopropoxycarbonyl)thiophen-2-yl)urea | 2-Substituted-thieno[2,3-d]pyrimidin-4(3H)-one |

| Isothiocyanate (R-NCS) | N-(3-(isopropoxycarbonyl)thiophen-2-yl)thiourea | 2-Thioxo-thieno[2,3-d]pyrimidin-4(3H)-one |

| Urea | Urea derivative | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |

| Cyanamide (H₂N-CN) | Guanidine derivative | 2-Aminothieno[2,3-d]pyrimidin-4(3H)-one |

Formation of Other Fused Heterocyclic Systems

The versatile reactivity of this compound extends beyond pyrimidine synthesis, enabling the construction of various other fused heterocyclic systems.

Thiazoles: The synthesis of fused thiazole (B1198619) rings, specifically thieno[2,3-d]thiazoles, can be achieved through reactions that form a thiazole ring from the amino group and the C3 position of the thiophene. This often involves reaction with reagents like carbon disulfide followed by an alkylating agent, or with α-haloketones or α-halocarbonyl compounds.

Triazoles: Fused triazole systems, such as thieno[2,3-d] nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidines, can be synthesized from thienopyrimidine intermediates. nih.gov For example, a 4-hydrazinothieno[2,3-d]pyrimidine can be cyclized with various reagents like orthoesters or carboxylic acids to form the fused triazole ring. nih.gov

Oxadiazoles and Thiadiazoles: The synthesis of fused 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) rings often starts from a hydrazide derivative of the parent compound. Conversion of the isopropyl ester to a carbohydrazide (B1668358), followed by reaction with reagents like carbon disulfide (for thiadiazoles) or cyanogen (B1215507) bromide (for oxadiazoles), can lead to the formation of these fused systems. For example, 5-amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide has been used as a precursor to synthesize fused 1,3,4-oxadiazole derivatives. openmedicinalchemistryjournal.com A specific method for synthesizing thieno[2,3-d]-1,2,3-thiadiazoles involves the diazotization of aminothiophene derivatives. researchgate.net

Imidazoles: Fused imidazole (B134444) systems can be prepared through various strategies. One common method involves the reaction of the 2-amino group with an α-haloketone to form an α-aminoketone intermediate, which then cyclizes with the ester group upon treatment with ammonia or an amine.

Indoles: The synthesis of thieno[2,3-b]indoles, where an indole (B1671886) ring is fused to the thiophene, does not typically proceed directly from 2-aminothiophene-3-carboxylates. Instead, these syntheses often involve multi-component reactions of indoles, acetophenones, and sulfur, or from functionalized indole precursors. nih.govnih.govrsc.org The isomeric thieno[3,2-b]indoles can be synthesized from 3-aminothiophene-2-carboxylates via a Fischer indolization strategy. researchgate.net

| Fused System | General Approach | Precursor from this compound |

| Thieno[2,3-d]thiazole | Reaction of amino group with C-S building block | Parent compound |

| Thieno[2,3-d]triazole | Cyclization of a hydrazino-thienopyrimidine | 4-Hydrazinothieno[2,3-d]pyrimidine |

| Thieno[2,3-d]oxadiazole | Cyclization of a carbohydrazide | 2-Aminothiophene-3-carbohydrazide |

| Thieno[2,3-d]thiadiazole | Cyclization of a carbohydrazide or diazotization | 2-Aminothiophene-3-carbohydrazide or parent compound |

| Thieno[2,3-d]imidazole | Reaction with α-haloketones and ammonia | Parent compound |

| Thieno[2,3-b]indole | Not a direct route; typically from indole precursors | N/A |

Modifications at the Ester Moiety of this compound

The isopropyl ester group at the 3-position is another key site for chemical modification, allowing for the introduction of different functional groups and the extension of the molecular scaffold.

Hydrolysis: The isopropyl ester can be hydrolyzed to the corresponding 2-aminothiophene-3-carboxylic acid under either acidic or basic conditions. The resulting carboxylic acid is a valuable intermediate itself, which can be used in subsequent reactions such as decarboxylation or amide coupling.

Amidation: Direct reaction of this compound with amines to form amides can be challenging. A more common and efficient approach involves first hydrolyzing the ester to the carboxylic acid, followed by activation with a coupling agent (e.g., DCC, EDC) and then reaction with the desired amine. This two-step process yields 2-aminothiophene-3-carboxamides.

Hydrazinolysis: The ester moiety can be converted into a carbohydrazide (hydrazide) by heating with hydrazine hydrate. openmedicinalchemistryjournal.com The resulting 2-aminothiophene-3-carbohydrazide is a key precursor for the synthesis of various fused heterocyclic systems, including pyrazoles, triazoles, oxadiazoles, and thiadiazoles, as the hydrazide group can readily participate in cyclization reactions. openmedicinalchemistryjournal.com

| Modification | Reagent(s) | Product |

| Hydrolysis | NaOH or HCl (aq) | 2-Aminothiophene-3-carboxylic acid |

| Amidation | 1. NaOH (hydrolysis) 2. Coupling agent, Amine | 2-Aminothiophene-3-carboxamide |

| Hydrazinolysis | Hydrazine hydrate (N₂H₄·H₂O) | 2-Aminothiophene-3-carbohydrazide |

Saponification and Ester Interconversion Reactions

The ester functional group in this compound is susceptible to nucleophilic attack, allowing for its conversion to a carboxylic acid through saponification or transformation into other esters via transesterification.

Saponification:

The hydrolysis of 2-aminothiophene-3-carboxylate esters to their corresponding carboxylic acids is a fundamental transformation. This reaction is typically carried out under basic conditions. While specific studies on the saponification of the isopropyl ester are not extensively detailed in the literature, analogous transformations of related methyl and ethyl esters have been reported to proceed with high efficiency. For instance, the saponification of various 5-substituted-3-aminothiophene-2-carboxylic acid esters has been achieved using sodium hydroxide (B78521) in a methanol-water solvent system, affording the corresponding carboxylic acids in yields ranging from 87% to 94%. google.com This suggests that this compound can be readily hydrolyzed under similar conditions to yield 2-aminothiophene-3-carboxylic acid. The general mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, followed by the departure of the isopropoxide leaving group.

A typical procedure for the saponification of a related 2-aminothiophene-3-carboxylic acid ester is presented in the table below.

| Reactant | Reagents | Solvent | Reaction Time | Product | Yield |

| 5-Phenyl-3-aminothiophene-2-carboxylic acid methyl ester | Sodium hydroxide | Methanol/Water | 3 hours (reflux) | 5-Phenyl-3-aminothiophene-2-carboxylic acid | 94% |

Ester Interconversion (Transesterification):

It has been noted that some 2-aminothiophene derivatives synthesized via the Gewald reaction can be challenging to hydrolyze through traditional saponification methods. arkat-usa.org This difficulty may also extend to transesterification reactions, potentially requiring more forcing conditions or specialized catalysts.

Amide Formation from the Carboxylate Group

The conversion of the ester group of this compound into an amide is a valuable transformation for introducing nitrogen-containing functionalities. This can be achieved through several synthetic strategies.

One common method involves the reaction of the 2-aminothiophene derivative with an amine. Direct amidation of esters with amines can be challenging and often requires high temperatures or the use of catalysts. encyclopedia.pub An alternative and often more efficient approach is a two-step process involving the initial saponification of the ester to the carboxylic acid, followed by coupling with an amine using a suitable activating agent.

A more direct route for amide formation from a related 2-aminothiophene scaffold involves the condensation with an acyl chloride. In a recent study, various substituted 2-aminothiophenes were successfully condensed with acetyl feruloyl chloride in the presence of a base to yield the corresponding amide derivatives. masterorganicchemistry.com This method highlights the utility of acyl chlorides in forming amide bonds with 2-aminothiophene compounds.

The table below summarizes a representative example of amide formation from a substituted 2-aminothiophene.

| 2-Aminothiophene Derivative | Acylating Agent | Base | Solvent | Product |

| Substituted 2-aminothiophenes | Acetyl feruloyl chloride | Triethylamine, Pyridine | Dichloromethane | Acetyl feruloyl amide derivatives |

Furthermore, iron(III) chloride has been shown to catalyze the direct amidation of esters, including heteroaromatic esters like 2-pyridinecarboxylates. mdpi.com This suggests that a similar catalytic approach could potentially be applied for the direct amidation of this compound.

Analysis of Substituent Effects on Reaction Pathways and Selectivity

The reactivity of the carboxylate group in this compound is influenced by the electronic properties of the thiophene ring and any additional substituents present. The 2-amino group, being an electron-donating group, increases the electron density of the thiophene ring, which can, in turn, affect the electrophilicity of the carbonyl carbon in the ester group.

Computational studies on the nucleophilic aromatic substitution of substituted thiophenes have provided insights into how substituents modulate the electronic landscape of the thiophene ring. nih.govresearchgate.net These studies indicate that the presence and nature of substituents can significantly alter the activation energies of reaction pathways.

In the context of saponification, the rate of hydrolysis is dependent on the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on an aromatic ring generally increase the rate of saponification by making the carbonyl carbon more susceptible to nucleophilic attack. Conversely, electron-donating groups tend to decrease the reaction rate. For instance, in a study on the saponification of substituted biphenyl-4-carboxylates, it was observed that electron-withdrawing substituents increased the rate of hydrolysis, while electron-donating groups had the opposite effect. By analogy, substituents on the thiophene ring of this compound are expected to exert a similar influence. An electron-withdrawing group at the 4- or 5-position would likely accelerate the rate of saponification, whereas an electron-donating group at these positions would be expected to slow it down.

Advanced Structural Analysis and Spectroscopic Characterization of Isopropyl 2 Aminothiophene 3 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Isopropyl 2-aminothiophene-3-carboxylate, offering precise insights into the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides characteristic signals that can be assigned to the protons of the thiophene (B33073) ring, the amino group, and the isopropyl ester moiety. The chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing carboxylate group, as well as the diamagnetic anisotropy of the thiophene ring.

The protons on the thiophene ring typically appear as distinct doublets, demonstrating vicinal coupling. The amino group protons usually present as a broad singlet, and its chemical shift can be concentration and solvent dependent. The isopropyl group gives rise to a septet for the methine proton and a doublet for the two methyl groups, a classic spin-spin coupling pattern.

Similarly, the ¹³C NMR spectrum reveals the chemical environments of all carbon atoms. The carbonyl carbon of the ester group is characteristically deshielded and appears at a high chemical shift. The carbons of the thiophene ring resonate in the aromatic region, with their specific shifts dictated by the positions of the substituents. The carbons of the isopropyl group are observed in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H NMR (ppm) | Multiplicity | J (Hz) | ¹³C NMR (ppm) |

| Thiophene H-4 | ~6.8-7.0 | d | ~5.0-6.0 | ~115-120 |

| Thiophene H-5 | ~7.2-7.4 | d | ~5.0-6.0 | ~125-130 |

| NH₂ | ~5.5-6.5 | br s | - | - |

| CH (isopropyl) | ~4.9-5.1 | sept | ~6.0-7.0 | ~65-70 |

| CH₃ (isopropyl) | ~1.2-1.4 | d | ~6.0-7.0 | ~20-25 |

| C=O | - | - | - | ~165-170 |

| Thiophene C-2 | - | - | - | ~155-160 |

| Thiophene C-3 | - | - | - | ~105-110 |

To unequivocally assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is instrumental in identifying scalar-coupled protons. For this compound, cross-peaks would be observed between the two thiophene ring protons (H-4 and H-5), confirming their adjacent positions. Additionally, a clear correlation between the isopropyl methine proton and the methyl protons would be visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show correlations between the thiophene protons and their attached carbons (H-4 with C-4, H-5 with C-5), as well as the isopropyl methine proton with its carbon and the methyl protons with their corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations for this compound would include:

Correlations from the thiophene protons (H-4 and H-5) to the substituted thiophene carbons (C-2, C-3).

Correlations from the isopropyl methine proton to the carbonyl carbon of the ester and the isopropyl methyl carbons.

Correlations from the amino protons to the C-2 and C-3 carbons of the thiophene ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that correspond to the various functional moieties present.

N-H Stretching: The amino group (NH₂) typically exhibits two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

C-H Stretching: The spectrum will show C-H stretching vibrations for both the aromatic (thiophene) and aliphatic (isopropyl) protons. Aromatic C-H stretches generally appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=O Stretching: The carbonyl group of the ester is a strong chromophore in the IR and gives rise to a very intense absorption band in the range of 1680-1720 cm⁻¹. The exact position is influenced by conjugation with the thiophene ring.

C=C and C-N Stretching: The stretching vibrations of the thiophene ring C=C bonds are typically observed in the 1400-1600 cm⁻¹ region. C-N stretching vibrations also appear in this fingerprint region.

C-O Stretching: The C-O single bond stretches of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | ~3400-3500 | Medium |

| N-H Stretch (symmetric) | ~3300-3400 | Medium |

| Aromatic C-H Stretch | ~3050-3150 | Medium-Weak |

| Aliphatic C-H Stretch | ~2850-2980 | Medium-Strong |

| C=O Stretch (Ester) | ~1680-1710 | Strong |

| C=C Stretch (Thiophene) | ~1500-1600 | Medium |

| N-H Bend | ~1550-1650 | Medium |

| C-O Stretch | ~1100-1300 | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, confirming its atomic composition. The experimentally determined exact mass should be in close agreement with the theoretically calculated mass for the chemical formula C₈H₁₁NO₂S.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode ESI-MS, the compound is typically observed as the protonated molecule, [M+H]⁺. The mass spectrum will show a prominent peak corresponding to the molecular weight of the compound plus the mass of a proton. Fragmentation of the molecular ion can also be induced, providing further structural insights. Common fragmentation pathways for this molecule might include the loss of the isopropyl group or the cleavage of the ester functionality.

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z | Observed m/z |

| HRMS | [M+H]⁺ | 186.0583 | Consistent with calculated value |

| ESI-MS | [M+H]⁺ | 186.1 | Prominent peak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For 2-aminothiophene-3-carboxylate derivatives, the spectrum is typically characterized by absorption bands in the UV region, corresponding to π→π* and n→π* transitions associated with the conjugated system of the thiophene ring and the amino and carboxylate functional groups.

In a study on a closely related compound, Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate (EACHT), UV-Vis analysis was performed in methanol. tandfonline.com The experimental results identified distinct absorption maxima (λmax), which were correlated with theoretical calculations to assign the specific electronic transitions. tandfonline.com The observed bands are attributed to the excitation of electrons from lower-energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher-energy orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO). tandfonline.com

Table 1: UV-Vis Absorption Data for a Representative 2-Aminothiophene Derivative

| Compound | Solvent | λmax (nm) | Assigned Transition |

|---|

Data sourced from a study on a closely related ethyl ester derivative. tandfonline.com

X-ray Crystallography for Solid-State Structure Determination

Crystal System and Space Group Analysis

The crystal system and space group describe the symmetry and periodic arrangement of molecules within the crystal lattice. Studies on various esters of 2-aminothiophene-3-carboxylic acid show that they commonly crystallize in monoclinic or triclinic systems. tandfonline.commdpi.comiucr.orgnih.gov For instance, Methyl-3-aminothiophene-2-carboxylate crystallizes in the monoclinic P21/c space group. mdpi.com Similarly, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate also adopts a monoclinic system. nih.gov Ethyl 2-amino-4-methylthiophene-3-carboxylate was found to crystallize in the triclinic space group P-1. iucr.orgnih.gov This information is fundamental for defining the unit cell, which is the basic repeating unit of the crystal.

Table 2: Crystallographic Data for 2-Aminothiophene-3-Carboxylate Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

|---|---|---|---|---|---|---|---|---|

| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | C9H13NO2S | Monoclinic | P21/c | 7.9487 | 9.8939 | 13.4348 | 106.143 | 4 |

| Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate | C12H17NO2S | Monoclinic | P21/c | 9.5956 | 9.5607 | 13.7226 | 99.873 | 4 |

Data compiled from studies on methyl and ethyl ester analogues. tandfonline.commdpi.comnih.gov Unit cell parameters for Methyl-3-aminothiophene-2-carboxylate were not specified in the abstract.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The packing of molecules in a crystal is governed by a network of intermolecular interactions. In 2-aminothiophene-3-carboxylate derivatives, hydrogen bonding is a dominant force. A recurring structural feature is a strong intramolecular N-H···O hydrogen bond between the amino group and the carbonyl oxygen of the ester. mdpi.comnih.gov This interaction forms a stable six-membered pseudo-ring, referred to as an S(6) ring motif, which significantly influences the planarity and conformation of the molecule. nih.govmdpi.com

In addition to intramolecular bonding, intermolecular N-H···O and N-H···S hydrogen bonds often link molecules into larger assemblies, such as infinite chains or dimers, which stabilize the crystal lattice. mdpi.comiucr.orgnih.gov For example, in the crystal structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, molecules are connected into wave-like chains by N-H···O hydrogen bonds. nih.gov

In-Depth Computational Analysis of this compound Remains Largely Unexplored in Publicly Available Research

A thorough review of scientific literature reveals a notable absence of detailed computational and theoretical studies specifically focused on the chemical compound this compound. Despite the broad application of computational methods in chemical research, specific quantum chemical calculations, including Density Functional Theory (DFT) analyses, for this particular molecule have not been extensively published.

Therefore, the construction of a detailed article covering the specific geometry optimization, electronic structure, vibrational frequencies, molecular electrostatic potential, natural bond orbital analysis, and electron localization function for this compound is not possible based on currently accessible data.

While computational studies have been performed on analogous compounds, such as methyl and ethyl esters of 2-aminothiophene-3-carboxylic acid and other derivatives, these findings cannot be directly extrapolated to the isopropyl ester derivative without introducing scientific inaccuracies. Key molecular properties and calculated values are highly specific to the exact molecular structure.

Future research initiatives employing quantum chemical calculations would be necessary to generate the specific data required for a comprehensive theoretical analysis of this compound. Such studies would provide valuable insights into its structural, electronic, and reactive properties.

Computational and Theoretical Chemistry Studies of Isopropyl 2 Aminothiophene 3 Carboxylate

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones of modern drug discovery and materials science, enabling the prediction of molecular interactions and dynamic behaviors that are often difficult to capture through experimental methods alone.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. mdpi.com This method helps in understanding the binding mode and affinity of the ligand. For the 2-aminothiophene class of molecules, docking studies have been instrumental in identifying potential therapeutic targets and rationalizing structure-activity relationships.

For instance, various 2-aminothiophene derivatives have been docked into the active sites of numerous proteins to explore their potential as therapeutic agents. Docking studies on related ethyl 2-amino-4-(phenyl)thiophene-3-carboxylate derivatives against Glucosamine-6-phosphate synthase have been performed to predict their binding interactions. researchgate.net Similarly, other thiophene (B33073) derivatives have been evaluated as potential positive allosteric modulators (PAMs) of the glucagon-like peptide 1 receptor (GLP-1R) through computer-aided drug design techniques, including molecular docking. nih.govnih.gov In these studies, the thiophene scaffold consistently participates in key interactions within the receptor's binding pocket.

| Compound Class | Target Protein | Key Predicted Interactions | Reference |

| Thieno[2,3-b]thiophene Derivatives | Dihydrofolate Reductase (C. albicans) | Hydrogen bonding, hydrophobic and Van der Waals interactions with key residues like Ile9, Glu32, and Phe36. | mdpi.com |

| 2-Aminothiophene Derivatives | Glucagon-like Peptide 1 Receptor (GLP-1R) | Binding to an allosteric site, influencing receptor conformation. | nih.gov |

| Thiophene Derivatives | Tyrosyl-tRNA Synthetase (S. aureus) | High binding affinity driven by interactions with phenylethylamine derivatives. | researchgate.net |

This table is interactive. Click on headers to sort.

Molecular dynamics (MD) simulations provide a means to observe the time-dependent behavior of a molecular system. These simulations can confirm the stability of a ligand-protein complex predicted by docking and reveal important conformational changes in both the ligand and the target. While specific MD simulation data for Isopropyl 2-aminothiophene-3-carboxylate is not detailed in the available literature, studies on related thiophene-based compounds highlight the utility of this approach. MD simulations are frequently employed to validate docking poses and assess the stability of the predicted interactions over time, ensuring that the ligand remains securely bound within the active site.

Molecular Mechanics combined with Generalized Born and Surface Area (MM-GBSA) or Poisson-Boltzmann and Surface Area (MM-PBSA) are popular methods for estimating the free energy of binding of a ligand to a protein. nih.gov These calculations are typically performed on snapshots from MD simulations to provide a more accurate prediction of binding affinity than docking scores alone. This approach allows for the decomposition of the binding energy into contributions from different force-field terms, such as electrostatic, van der Waals, and solvation energies. For example, in a computational study of methyl-3-aminothiophene-2-carboxylate, energy-framework analysis revealed that dispersion energy was the dominant force in the crystal packing. mdpi.com The total interaction energy was calculated to be -326.6 kJ/mol, with component energies of -173.5 kJ/mol for electrostatics, -392.2 kJ/mol for dispersion, and 368.3 kJ/mol for repulsion. mdpi.com Such analyses are crucial for understanding the driving forces behind ligand binding and for optimizing lead compounds in drug design.

Analysis of Intermolecular and Intramolecular Interactions

The stability and function of molecular systems are dictated by a complex network of intermolecular and intramolecular interactions. Computational methods, complemented by experimental data from crystal structures, are essential for characterizing these forces.

Hydrogen bonds are critical for molecular recognition and structural stability. In 2-aminothiophene-3-carboxylate derivatives, a characteristic intramolecular hydrogen bond is frequently observed between the amino group (N-H) and the carbonyl oxygen (O=C) of the ester. This interaction forms a stable six-membered ring motif, often designated as S(6), which significantly influences the molecule's conformation by promoting planarity between the thiophene ring and the ethoxycarbonyl group. nih.govnih.gov

In the solid state, these molecules also form extensive intermolecular hydrogen bonds. X-ray diffraction studies of related compounds like ethyl 2-amino-4-methylthiophene-3-carboxylate and ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reveal that molecules are linked into chains or dimers via N-H···O or N-H···S interactions. nih.govnih.gov For example, in the crystal structure of ethyl 2-amino-4-methylthiophene-3-carboxylate, two independent molecules in the asymmetric unit form dimers through N-H···S bonds, and these dimers are further linked into chains by N-H···O bonds. nih.gov Similarly, methyl-3-aminothiophene-2-carboxylate molecules are linked by intermolecular N–H⋯O and N–H⋯N hydrogen bonds. mdpi.com

Table of Observed Hydrogen Bonds in Related 2-Aminothiophene-3-Carboxylate Crystals

| Compound | Interaction Type | Motif/Resulting Structure | Reference |

|---|---|---|---|

| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Intramolecular N—H⋯O | S(6) ring motif | nih.gov |

| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Intermolecular N—H⋯O | Infinite wave-like chain | nih.gov |

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Intramolecular N—H⋯O | S(6) ring motif | nih.gov |

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Intermolecular N—H⋯S | A + B dimers | nih.gov |

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Intermolecular N—H⋯O | Links dimers into a chain | nih.gov |

| Methyl-3-aminothiophene-2-carboxylate | Intramolecular N—H⋯O | S(6) motif | mdpi.com |

This table is interactive. Click on headers to sort.

In the context of this compound and its analogs, the thiophene ring and the isopropyl group are key contributors to these interactions. The aromatic thiophene ring can engage in π-π stacking with aromatic residues in a protein's active site, a specific type of van der Waals interaction. researchgate.net Docking studies of various thiophene derivatives consistently show that hydrophobic and van der Waals interactions play a significant role in anchoring the ligand within the binding pocket. mdpi.com Furthermore, computational energy decomposition analyses have quantitatively confirmed that dispersion forces are often the largest stabilizing component of the total interaction energy for thiophene-based compounds. mdpi.com These non-covalent interactions are fundamental to the molecule's ability to bind to biological targets.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a powerful computational method used to identify and visualize non-covalent interactions (NCIs) in real space. mdpi.com This technique is based on the relationship between the electron density (ρ) and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix, different types of interactions can be distinguished and characterized. scielo.org.mxnih.gov

In the context of this compound, RDG analysis reveals the specific intramolecular and intermolecular interactions that govern its supramolecular assembly and conformational stability. The analysis typically generates 3D isosurfaces where different colors signify the nature and strength of these interactions.

A computational study on the closely related compound, methyl-3-aminothiophene-2-carboxylate, provides significant insight into the non-covalent interactions that would be expected for the isopropyl derivative. mdpi.com The analysis of a molecular trimer of this analog identified several key interactions responsible for stabilizing the crystal packing. mdpi.com

The primary interactions identified via RDG analysis include:

Strong Hydrogen Bonds: Indicated by blue-colored isosurfaces, strong N-H···O and N-H···N hydrogen bonds are observed. These form between the amino group (N-H) of one molecule and the carboxyl oxygen (C=O) or the amino nitrogen of neighboring molecules. Such interactions are crucial for the formation of stable molecular chains and networks. mdpi.com

Van der Waals Interactions: Large, flat, green-colored isosurfaces are characteristic of weaker van der Waals forces. These are typically observed between the thiophene ring's hydrogen atoms and the carboxyl group's oxygen atom of an adjacent molecule, as well as between other non-bonded atoms. mdpi.com

Steric Hindrance: Red-colored isosurfaces indicate repulsive interactions or steric clashes. In thiophene-based structures, a red, shuttle-shaped region often appears in the middle of the thiophene ring, signifying strong steric hindrance. mdpi.com A mix of blue and brown colors can also indicate a combination of weak intramolecular hydrogen bonds and steric effects, for instance, between the amino group's hydrogen and the carboxyl group's oxygen within the same molecule. mdpi.com

These non-covalent interactions can be visualized and interpreted through RDG scatter plots and 3D isosurface maps. The scatter plots typically show distinct spikes or broad regions corresponding to the different interaction types.

Table 1: Interpretation of RDG Analysis Results for Aminothiophene Carboxylate Derivatives

| Isosurface Color | Sign(λ₂)ρ Value | Interaction Type | Involved Moieties in this compound |

| Blue | Negative (large) | Strong, attractive (Hydrogen Bond) | N-H···O (amino to carboxyl); N-H···N (amino to amino) |

| Green | Near zero | Weak, attractive (van der Waals) | C-H···O (ring to carboxyl); H···H contacts |

| Red | Positive (large) | Strong, repulsive (Steric Clash) | Thiophene ring core; intramolecular crowding |

Structure Activity Relationship Sar Studies in Chemical Contexts Pertaining to Isopropyl 2 Aminothiophene 3 Carboxylate Derivatives

Influence of Substituents on Electronic and Steric Properties of the Thiophene (B33073) Ring

The reactivity of the thiophene ring in Isopropyl 2-aminothiophene-3-carboxylate derivatives is highly sensitive to the electronic and steric nature of substituents at the C-4 and C-5 positions. The C-2 amino group acts as a strong electron-donating group (EDG) through resonance, increasing the electron density of the ring, particularly at the C-3 and C-5 positions. Conversely, the C-3 carboxylate group is an electron-withdrawing group (EWG), which deactivates the ring towards electrophilic attack.

The net effect of these opposing influences makes the C-5 position the most electron-rich and, therefore, the primary site for electrophilic substitution. e-bookshelf.de Introducing additional substituents can further modulate this reactivity.

Electron-Donating Groups (EDGs): Substituents like alkyl (-R), alkoxy (-OR), or amino (-NR2) groups at the C-4 or C-5 positions further increase the ring's electron density, enhancing its reactivity towards electrophiles.

Electron-Withdrawing Groups (EWGs): Attaching groups like nitro (-NO2), cyano (-CN), or acyl (-COR) at C-4 or C-5 significantly decreases the ring's nucleophilicity, making electrophilic substitution more difficult. nih.gov

Steric Hindrance: Bulky substituents near a reactive site can impede the approach of reagents, thereby reducing reaction rates or altering selectivity in favor of less hindered positions.

The following table summarizes the predicted effects of various substituents at the C-5 position on the thiophene ring's properties.

| Substituent at C-5 | Electronic Effect | Steric Hindrance | Predicted Impact on Electrophilic Aromatic Substitution |

| -H (unsubstituted) | Neutral | Low | Baseline reactivity at C-5 is high due to C-2 amino group. |

| -CH₃ (Methyl) | Weakly Donating (+I) | Low | Increases ring activation, slightly enhancing reactivity. |

| -OCH₃ (Methoxy) | Strongly Donating (+R) | Low | Significantly increases ring activation, strongly enhancing reactivity. |

| -Cl (Chloro) | Withdrawing (-I), Donating (+R) | Low | Net deactivating effect, reduces reactivity compared to -H. |

| -CN (Cyano) | Strongly Withdrawing (-I, -R) | Low | Significantly deactivates the ring, making substitution difficult. |

| -C(CH₃)₃ (tert-Butyl) | Weakly Donating (+I) | High | May sterically hinder the approach of electrophiles, reducing reaction rates. |

Impact of Functional Groups on Chemical Reactivity and Selectivity in Derivatization

The existing functional groups on the this compound scaffold are key handles for derivatization. Their inherent reactivity dictates the types of chemical transformations possible. The 2-aminothiophene-3-carboxamide (B79593) scaffold, a close analogue, has multiple potential sites for reaction: the carbonyl carbon, the C-2 carbon, the carboxamide amino group, the C-2 amino group, and the C-5 carbon. tubitak.gov.trresearchgate.net

C-2 Amino Group: This primary amine is a potent nucleophile. It readily undergoes acylation, alkylation, sulfonylation, and diazotization reactions, allowing for the introduction of a wide variety of substituents.

C-3 Isopropyl Carboxylate Group: The ester functionality can be modified through hydrolysis to the corresponding carboxylic acid, amidation to form carboxamides, or reduction to a primary alcohol. These transformations alter the electronic influence of the C-3 substituent from electron-withdrawing to neutral or donating.

C-5 Position: As the most nucleophilic carbon on the ring, it is the primary target for electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. derpharmachemica.com

| Functional Group | Type of Reaction | Reagents/Conditions | Resulting Structure |

| C-2 Amino | Acylation | Acyl chloride, base | N-acyl derivative |

| C-2 Amino | Reductive Amination | Aldehyde/Ketone, NaBH₃CN | N-alkyl derivative |

| C-3 Ester | Hydrolysis | NaOH, H₂O/EtOH | 2-aminothiophene-3-carboxylic acid |

| C-3 Ester | Amidation | Amine, heat | 2-aminothiophene-3-carboxamide |

| C-5 Position | Bromination | N-Bromosuccinimide (NBS) | 5-bromo derivative |

| C-5 Position | Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 5-acyl derivative |

Positional Effects of Substituents on the Thiophene Ring (C-2, C-3, C-4, C-5) on Chemical Behavior

C-2 Position: Occupied by the strongly activating amino group, which directs electrophiles primarily to the C-5 position. The group itself is a primary site for nucleophilic reactions.

C-3 Position: Occupied by the deactivating carboxylate group. Its presence electronically disfavors electrophilic attack at the adjacent C-4 position.

C-4 Position: This is the β-position of the thiophene ring and is the least reactive site for electrophilic substitution. It is sterically shielded by the C-3 ester and electronically deactivated by its meta-like relationship to the C-2 amino group. Substitution at C-4 is typically achieved only when the C-5 position is blocked. derpharmachemica.comresearchgate.net

C-5 Position: This is the α-position and the most activated site for electrophilic attack due to powerful resonance stabilization of the reaction intermediate (the sigma complex) by both the C-2 amino group and the ring sulfur atom. e-bookshelf.de

Bioisosteric Modifications and Their Chemical Implications on the Thiophene Scaffold

Bioisosterism involves substituting an atom or group with another that has similar physical or chemical properties. In a purely chemical context, such modifications can significantly alter the scaffold's properties, such as aromaticity, electron density, and reactivity.

Ring Atom Modification: Replacing the thiophene sulfur (S) with oxygen (O) to form a furan, or with a nitrogen-containing group (e.g., N-R) to form a pyrrole (B145914), would substantially change the ring's chemistry. Furan is less aromatic and more reactive than thiophene, while pyrrole is significantly more electron-rich and reactive. e-bookshelf.de

Ester Group Modification: The C-3 isopropyl ester can be replaced with other electron-withdrawing bioisosteres. For instance, replacing -COO-iPr with a carboxamide (-CONH₂) or a 1,2,4-oxadiazole (B8745197) ring can alter hydrogen bonding capabilities and metabolic stability while retaining the electron-withdrawing nature.

Amino Group Modification: While less common, the C-2 amino group could be conceptually replaced with bioisosteres like a hydroxyl (-OH) or methyl (-CH₃) group. This would fundamentally change the molecule's character from a nucleophilic enamine-like system to a phenol-like or simple substituted thiophene system, drastically altering its reactivity pathways.

| Original Group | Bioisosteric Replacement | Key Chemical Implication |

| Thiophene Ring (Sulfur) | Furan Ring (Oxygen) | Decreased aromaticity, increased reactivity towards electrophiles and Diels-Alder reactions. e-bookshelf.de |

| Thiophene Ring (Sulfur) | Pyrrole Ring (Nitrogen) | Increased electron density and reactivity, introduction of N-H for functionalization. e-bookshelf.de |

| C-3 Ester (-COOR) | C-3 Carboxamide (-CONH₂) | Introduction of N-H for hydrogen bonding, alters nucleophilic attack site. |

| C-3 Ester (-COOR) | C-3 Tetrazole | Retains acidic proton character (if N-H is present) and electron-withdrawing nature. |

Design Principles for Modulating Chemical Reactivity and Selectivity

Based on the SAR principles, several strategies can be employed to control the chemical reactivity and selectivity of this compound derivatives.

Protection/Deprotection Strategy: The C-2 amino group can be temporarily protected (e.g., as an amide or carbamate). This reduces its powerful activating effect, potentially allowing for reactions at other sites or preventing unwanted side reactions before being removed in a later step.

Blocking Strategies: Intentionally substituting the highly reactive C-5 position (e.g., via bromination) can redirect subsequent electrophilic attacks to the less reactive C-4 position. researchgate.net